molecular formula C11H20N2O B1296231 Piperidin-1-yl(piperidin-3-yl)methanone CAS No. 40576-21-4

Piperidin-1-yl(piperidin-3-yl)methanone

Cat. No.: B1296231
CAS No.: 40576-21-4
M. Wt: 196.29 g/mol
InChI Key: OSZRYTYCKGZYLB-UHFFFAOYSA-N
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Description

Piperidin-1-yl(piperidin-3-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-1-yl(piperidin-3-yl)methanone typically involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions. One common method is the condensation reaction between piperidine and a ketone or aldehyde, followed by reduction or cyclization steps to form the desired product .

Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel. These methods are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-yl(piperidin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives with various functional groups .

Scientific Research Applications

Piperidin-1-yl(piperidin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidin-1-yl(piperidin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Uniqueness: Piperidin-1-yl(piperidin-3-yl)methanone is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its dual piperidine moiety provides a versatile scaffold for the development of new compounds with enhanced properties .

Properties

IUPAC Name

piperidin-1-yl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZRYTYCKGZYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960980
Record name (Piperidin-1-yl)(piperidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40576-21-4
Record name Ketone, piperidino 3-piperidyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040576214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Piperidin-1-yl)(piperidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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